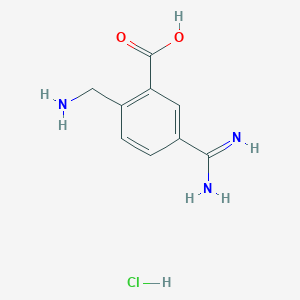
2-(Aminomethyl)-5-carbamimidoylbenzoic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-carbamimidoylbenzoic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminomethyl group and a carbamimidoyl group attached to a benzoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-carbamimidoylbenzoic acid hydrochloride typically involves multiple steps. One common method starts with the nitration of methyl benzoate, followed by reduction to form the corresponding amine. The amine is then subjected to formylation and subsequent reaction with cyanamide to introduce the carbamimidoyl group. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-5-carbamimidoylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-5-carbamimidoylbenzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-5-carbamimidoylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamimidoyl group can interact with active sites of enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)benzoic acid
- 5-Carbamimidoylbenzoic acid
- 2-(Aminomethyl)-5-nitrobenzoic acid
Uniqueness
2-(Aminomethyl)-5-carbamimidoylbenzoic acid hydrochloride is unique due to the presence of both aminomethyl and carbamimidoyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H12ClN3O2 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
2-(aminomethyl)-5-carbamimidoylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14;/h1-3H,4,10H2,(H3,11,12)(H,13,14);1H |
Clé InChI |
AZWHHPFPQXCPIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)C(=O)O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















